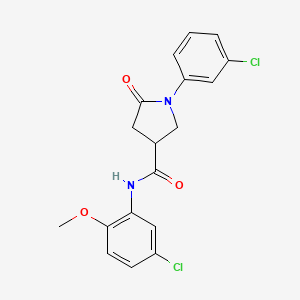
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxyaniline and 3-chlorobenzoyl chloride. The synthesis could involve steps such as acylation, cyclization, and amide formation under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other substituted phenyl-pyrrolidine-carboxamides with different substituents on the phenyl rings or the pyrrolidine ring.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide could lie in its specific substituents, which might confer unique chemical or biological properties compared to other similar compounds.
特性
CAS番号 |
876715-41-2 |
|---|---|
分子式 |
C18H16Cl2N2O3 |
分子量 |
379.2 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-16-6-5-13(20)9-15(16)21-18(24)11-7-17(23)22(10-11)14-4-2-3-12(19)8-14/h2-6,8-9,11H,7,10H2,1H3,(H,21,24) |
InChIキー |
ZAVHAQJLABVTSC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


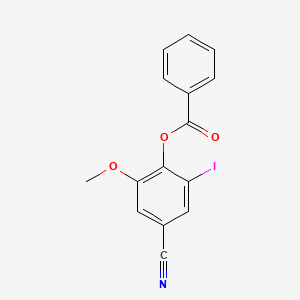
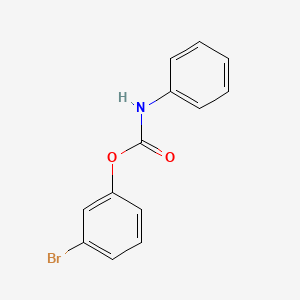
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
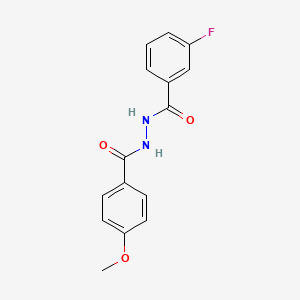
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
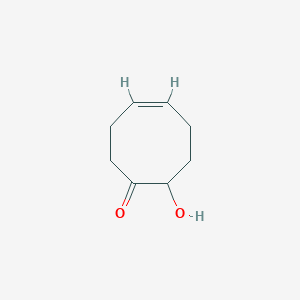
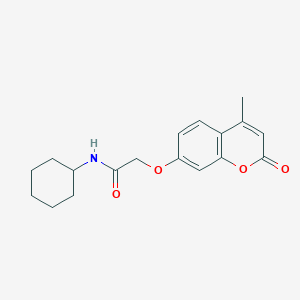
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)

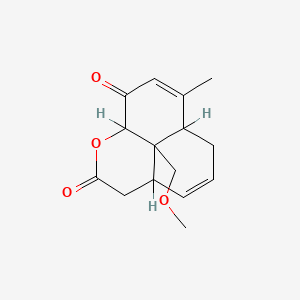
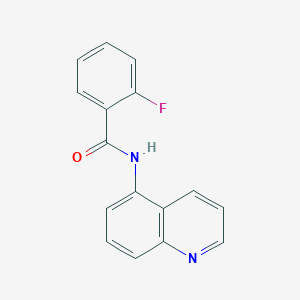
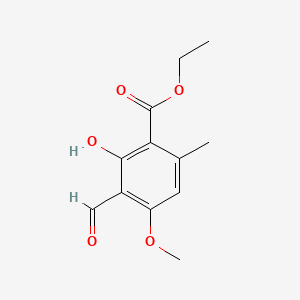
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
